![molecular formula C6H14O4 B1584647 1,1,2,2-Tetramethoxyethane CAS No. 2517-44-4](/img/structure/B1584647.png)
1,1,2,2-Tetramethoxyethane
Overview
Description
1,1,2,2-Tetramethoxyethane, also known as ethane, is a chemical compound with the molecular formula C6H14O4 . It has an average mass of 150.173 Da and a monoisotopic mass of 150.089203 Da . It is also known as Glyoxal bis (dimethyl acetal) .
Molecular Structure Analysis
The systematic name of 1,1,2,2-Tetramethoxyethane is Ethane, 1,1,2,2-tetramethoxy . The SMILES representation is COC(C(OC)OC)OC . The InChI representation is InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
1,1,2,2-Tetramethoxyethane has a density of 1.0±0.1 g/cm3, a boiling point of 154.9±35.0 °C at 760 mmHg, and a vapour pressure of 4.0±0.3 mmHg at 25°C . It has a molar refractivity of 36.7±0.3 cm3, and a molar volume of 153.8±3.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Lithium-Sulfur Batteries
1,1,2,2-Tetramethoxyethane: is utilized in the development of electrolytes for Lithium-Sulfur (Li-S) batteries . These batteries are considered next-generation energy storage devices due to their high specific energy. The compound serves as a solvent in glyoxylic-acetal based electrolytes, which have shown promising results in terms of cycle life and coulombic efficiency .
Sodium-Ion Batteries
In the realm of Sodium-Ion (Na-ion) batteries , 1,1,2,2-Tetramethoxyethane is used to create electrolytes that exhibit increased thermal stability and higher flash points. This leads to competitive capacity and prolonged cycle life, making it a valuable component in sustainable energy storage solutions .
Electrochemical Double Layer Capacitors
As an electrolyte component, 1,1,2,2-Tetramethoxyethane contributes to the performance of Electrical Double Layer Capacitors (EDLCs) . Its inclusion in the electrolyte formulation can influence the capacitors’ efficiency and stability .
Organic Synthesis
In organic chemistry, 1,1,2,2-Tetramethoxyethane is an important intermediate. It is used in various synthesis processes, where it can act as a solvent or a reagent to facilitate different chemical reactions .
Analytical Chemistry
1,1,2,2-Tetramethoxyethane: finds its application in analytical chemistry as a solvent. Its properties make it suitable for use in various analytical procedures, contributing to the accuracy and precision of chemical analysis .
Materials Science
This compound is also used to enhance the performance of melamine-urea-formaldehyde wood adhesives in materials science. Its low volatility makes it an ideal choice for improving the durability and strength of adhesive bonds .
Pharmaceutical Industry
In the pharmaceutical sector, 1,1,2,2-Tetramethoxyethane is mentioned as an impurity in certain drug manufacturing processes. Its identification and control are crucial for ensuring the quality and safety of pharmaceutical products .
Environmental Science
Lastly, the role of 1,1,2,2-Tetramethoxyethane in environmental science is linked to its use in energy storage devices. By contributing to the development of advanced batteries and capacitors, it supports the creation of environmentally friendly energy solutions .
Safety And Hazards
1,1,2,2-Tetramethoxyethane is classified as a flammable liquid, Category 3 . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,1,2,2-tetramethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXKRSTIMKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339194 | |
Record name | 1,1,2,2-Tetramethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethoxyethane | |
CAS RN |
2517-44-4 | |
Record name | 1,1,2,2-Tetramethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2517-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetramethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetramethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 1,1,2,2-Tetramethoxyethane in sodium-ion batteries compared to conventional electrolytes?
A1: 1,1,2,2-Tetramethoxyethane (TEG), belonging to the glyoxylic-acetal family, offers several advantages as an electrolyte component in sodium-ion batteries [, ]. Compared to traditional carbonate-based electrolytes, TEG exhibits:
- Enhanced Thermal Stability: TEG demonstrates a higher flash point and improved thermal stability, enhancing battery safety. []
- Improved Cycling Stability: Research indicates that TEG-based electrolytes contribute to the formation of thicker and potentially more protective electrode-electrolyte interphases, mitigating degradation processes and extending cycle life. []
- Competitive Performance: Sodium-ion batteries utilizing TEG-based electrolytes exhibit comparable capacity and promising capacity retention at high C rates alongside the aforementioned benefits. [, ]
Q2: Beyond batteries, what other applications benefit from the properties of 1,1,2,2-Tetramethoxyethane?
A2: 1,1,2,2-Tetramethoxyethane (TME) demonstrates utility in adhesive formulations, particularly for wood adhesives:
- Performance Enhancement: TME has been shown to improve the performance of melamine-urea-formaldehyde (MUF) and certain urea-formaldehyde (UF) resins used in wood adhesives. []
- Resin Reduction Potential: The incorporation of TME allows for a potential decrease in the required resin percentage in wood panel production due to its high boiling point and low volatility. []
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